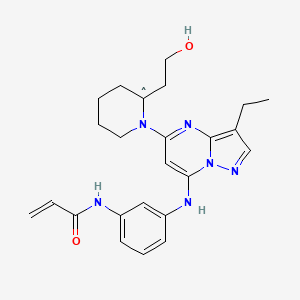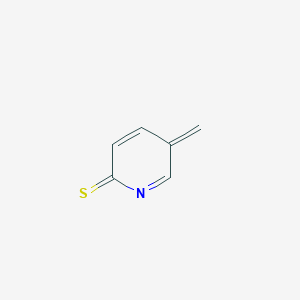
4-(2-(Methylamino)propyl)benzene-1,2-diol2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Methylamino)propyl)benzene-1,2-diol2,2,2-trifluoroacetate is an organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a benzene ring substituted with a methylamino group and two hydroxyl groups, along with a trifluoroacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylamino)propyl)benzene-1,2-diol2,2,2-trifluoroacetate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 1,2-dihydroxybenzene.
Alkylation: The benzene derivative undergoes alkylation with a suitable alkylating agent to introduce the 2-(methylamino)propyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Methylamino)propyl)benzene-1,2-diol2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-(2-(Methylamino)propyl)benzene-1,2-diol2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-(Methylamino)propyl)benzene-1,2-diol2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methylaminoethyl)benzene-1,2-diol: Similar structure but lacks the trifluoroacetate group.
4-(2-Aminoethyl)benzene-1,2-diol: Contains an amino group instead of a methylamino group.
4-(2-Hydroxyethyl)benzene-1,2-diol: Substituted with a hydroxyethyl group.
Uniqueness
4-(2-(Methylamino)propyl)benzene-1,2-diol2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where such properties are desired.
Propiedades
Fórmula molecular |
C12H16F3NO4 |
|---|---|
Peso molecular |
295.25 g/mol |
Nombre IUPAC |
4-[2-(methylamino)propyl]benzene-1,2-diol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H15NO2.C2HF3O2/c1-7(11-2)5-8-3-4-9(12)10(13)6-8;3-2(4,5)1(6)7/h3-4,6-7,11-13H,5H2,1-2H3;(H,6,7) |
Clave InChI |
LJVGZBZRHGIKRY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)O)NC.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)


![21-Methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9-pentaen-14-one;hydrochloride](/img/structure/B12350557.png)


![3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one](/img/structure/B12350578.png)

![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350594.png)

![[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12350615.png)

